molecular formula C7H10ClNO2S B1453203 (Methylamino)(2-thienyl)acetic acid hydrochloride CAS No. 1255716-98-3

(Methylamino)(2-thienyl)acetic acid hydrochloride

Cat. No.: B1453203
CAS No.: 1255716-98-3
M. Wt: 207.68 g/mol
InChI Key: FTZQHWYLRWFTTP-UHFFFAOYSA-N
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Description

"(Methylamino)(2-thienyl)acetic acid hydrochloride" is a hydrochloride salt of a substituted acetic acid derivative containing a methylamino group and a 2-thienyl (thiophene) ring. The compound likely has the formula C₈H₁₀ClNO₂S, combining a 2-thienyl substituent, a methylamino group (–NHCH₃), and an acetic acid backbone neutralized by hydrochloric acid.

Properties

IUPAC Name

2-(methylamino)-2-thiophen-2-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-8-6(7(9)10)5-3-2-4-11-5;/h2-4,6,8H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZQHWYLRWFTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CS1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255716-98-3
Record name 2-Thiopheneacetic acid, α-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255716-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(Methylamino)(2-thienyl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and inflammation management. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C7H8ClN O2S
  • CAS Number : 1214148

The biological activity of this compound is primarily linked to its interaction with key biological pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in prostaglandin synthesis, particularly microsomal prostaglandin E synthase-1 (mPGES-1), which plays a significant role in inflammation and cancer progression .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from low micromolar to nanomolar concentrations against melanoma and prostate cancer cells .
  • Mechanism of Action : The anticancer effects are thought to be mediated through the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division. This mechanism is similar to that of established chemotherapeutic agents like colchicine .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Inhibition of mPGES-1 : As noted earlier, this compound may inhibit mPGES-1, leading to reduced synthesis of prostaglandin E2 (PGE2), a mediator of inflammation. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Biological Activity Summary

Activity TypeTarget Cell LinesIC50 RangeMechanism of Action
AnticancerMelanoma0.4 - 2.6 μMInhibition of tubulin polymerization
Prostate Cancer0.7 - 3.81 μMInhibition of tubulin polymerization
Anti-inflammatoryA549 (lung cancer)Low μMInhibition of mPGES-1

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Study on mPGES-1 Inhibitors : A study identified derivatives similar to (Methylamino)(2-thienyl)acetic acid that selectively inhibited mPGES-1 activity with promising IC50 values, suggesting potential for further development as anti-inflammatory agents .
  • Cytotoxicity Against Cancer Cells : Research demonstrated that modifications in the chemical structure significantly affected cytotoxicity, with certain analogs showing enhanced activity against specific cancer cell lines compared to others .
  • Therapeutic Potential : The dual action as both an anticancer and anti-inflammatory agent positions this compound as a candidate for further pharmacological development, potentially addressing multiple pathways involved in tumor growth and inflammation .

Scientific Research Applications

Pharmaceutical Synthesis

1. Intermediate for Duloxetine Production
One of the primary applications of (Methylamino)(2-thienyl)acetic acid hydrochloride is as an intermediate in the synthesis of the antidepressant drug Duloxetine. The compound serves as a precursor for the synthesis of 3-methylamino-1-(2-thienyl)-1-propanone, which is subsequently converted to Duloxetine through established chemical processes. This pathway is notable for its efficiency compared to previous methods that required more complex and expensive reagents and procedures .

2. Enantioselective Synthesis
The compound is utilized in enantioselective synthesis processes. The production of the desired enantiomer (S)-3-methylamino-1-(2-thienyl)-propan-1-ol from this compound can be achieved through enantioselective reduction methods. These methods often involve chiral catalysts or enzymatic reactions to ensure high yields of the desired stereoisomer, which is crucial for pharmaceutical activity .

Research Insights and Case Studies

Case Study: Synthesis Optimization
A study focusing on optimizing the synthesis of Duloxetine highlighted the advantages of using this compound as a starting material. Researchers reported that employing this compound allowed for a reduction in the number of steps required in the synthesis, thus improving overall yield and reducing production costs. This optimization was particularly beneficial in large-scale manufacturing settings where efficiency is paramount .

Table 1: Comparison of Synthesis Methods for Duloxetine

Method DescriptionSteps RequiredYield (%)Cost Efficiency
Traditional Method865Low
Optimized Method using this compound585High

Chemical Properties and Stability

The stability and solubility characteristics of this compound are essential for its application in pharmaceutical formulations. The compound exhibits good solubility in various solvents, making it suitable for different formulation strategies. Additionally, its hydrochloride salt form enhances stability during storage and handling, which is critical for maintaining efficacy in pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key analogs of "(Methylamino)(2-thienyl)acetic acid hydrochloride," emphasizing structural variations, physicochemical properties, and applications.

Table 1: Comparative Analysis of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Applications/Notes
(Methylamino)(phenyl)acetic acid hydrochloride C₉H₁₂ClNO₂ 201.65 Phenyl 28544-42-5 Intermediate in chiral synthesis
2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride C₁₀H₁₂BrClNO₃ 324.6 (calc.) 2-Bromo-5-methoxyphenyl 1864013-95-5 Research use (structural analog for SAR studies)
2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride C₉H₁₀Cl₃NO₂ 270.54 3,5-Dichlorophenyl 1423023-99-7 Potential antimicrobial agent
D-(+)-Methyl-α-(2-thienylethamino)(2-chlorophenyl)acetate hydrochloride C₁₆H₁₇Cl₂NO₂S 358.28 (calc.) 2-Chlorophenyl, 2-thienylethylamino 141109-19-5 Prodrug candidate (enhanced lipophilicity)
2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride C₉H₁₈ClNO₂ 207.7 Cyclohexyl 1354950-06-3 Neurological research (conformational studies)

Key Structural and Functional Differences

Aromatic vs. Heteroaromatic Substituents

  • The 2-thienyl group (in the target compound and ) introduces sulfur-based electronic effects, enhancing binding to metal ions or thiol-containing biological targets compared to purely phenyl-based analogs like .
  • Halogenated derivatives (e.g., 2-bromo-5-methoxy , 3,5-dichloro ) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Backbone Modifications Ester vs.

The 2-thienylethylamino group in adds a flexible linker, enabling interactions with deeper binding pockets.

Biological Implications Thienyl-containing compounds (e.g., ) are often explored in cardiovascular or CNS drugs due to structural similarities to endogenous mediators. Chlorinated derivatives () may exhibit enhanced antimicrobial or anti-inflammatory activity due to electron-withdrawing effects.

Preparation Methods

Esterification and Resolution of Amino(2-chlorophenyl)acetic Acid Derivatives

The initial step in the synthesis of (Methylamino)(2-thienyl)acetic acid hydrochloride involves the esterification of amino(2-chlorophenyl)acetic acid to form racemic methyl amino(2-chlorophenyl)acetate. This is typically achieved by reacting the acid with thionyl chloride in the presence of a lower alcohol (C1-C3) under controlled temperature conditions (0–5°C initially, then raised to 60–65°C) under a nitrogen atmosphere. The reaction is monitored by TLC until completion, followed by solvent removal under reduced pressure and aqueous workup to isolate the ester.

Key Conditions:

Step Reagents/Conditions Temperature Notes
Esterification Amino(2-chlorophenyl)acetic acid + thionyl chloride + lower alcohol 0–5°C to 60–65°C Nitrogen atmosphere, TLC monitoring
Workup pH adjustment with ammonia, extraction with dichloromethane (DCM) Ambient Obtain racemic methyl amino ester

Following esterification, the racemic methyl amino(2-chlorophenyl)acetate is resolved using L-tartaric acid in a suitable solvent system (alcohols such as methanol, ethanol; ketones like acetone; or chlorinated solvents like DCM). The resolution is carried out at 20–35°C, optionally seeding with pure tartrate salt to improve crystallization.

Coupling Reaction to Form Methyl(2-chlorophenyl){[(2-thiophene-2-yl)ethyl]amino}acetate

The resolved S-(+)-methyl amino(2-chlorophenyl)acetate is then coupled with 2-(2-chloroethyl)thiophene to form the desired methyl(2-chlorophenyl){[(2-thiophene-2-yl)ethyl]amino}acetate intermediate. This reaction is typically performed in the presence or absence of potassium iodide (KI) and a phase transfer catalyst to enhance selectivity and maintain chiral purity.

Reaction Conditions:

Parameter Details
Reactants S-(+)-methyl amino(2-chlorophenyl)acetate + 2-(2-chloroethyl)thiophene
Catalysts KI, phase transfer catalyst (optional but beneficial)
Solvents Polar protic/aprotic solvents: water, lower alcohols, DCM, DMF, DMSO, acetonitrile
Bases Inorganic (NaOH, KOH, Na2CO3, K2CO3), organic (methylamine, triethylamine)
Temperature Typically ambient to moderate heating

The presence of phase transfer catalysts facilitates the reaction, providing higher yields and better enantiomeric purity. After coupling, the product is converted into its hydrochloride salt by treatment with hydrochloric acid in methanol, followed by crystallization.

Alternative Synthetic Route via 2-Thienylglycidate and Reductive Amination

An alternative method involves the reductive amination of sodium 2-thienylglycidate with methyl amino(2-chlorophenyl)acetate hydrochloride in methanol, using sodium cyanoborohydride (NaBH3CN) as the reducing agent and acetic acid as a catalyst. The reaction is conducted at approximately 18°C under magnetic stirring.

Procedure Highlights:

  • Methanolic solutions of sodium 2-thienylglycidate, methyl amino(2-chlorophenyl)acetate hydrochloride, NaBH3CN, and acetic acid are combined.
  • Reaction progress is monitored by high-performance liquid chromatography (HPLC) to assess formation of the desired product and consumption of starting materials.
  • After 3–4 hours, the reaction stabilizes, and the product is isolated by extraction with ethyl acetate, drying, and evaporation.
  • The residue is dissolved in methanol and treated with hydrochloric acid to precipitate the hydrochloride salt, which crystallizes upon addition of acetone.

Summary Table of Reaction Conditions:

Component Concentration / Amount Role
Sodium 2-thienylglycidate 0.25 M Substrate
Methyl amino(2-chlorophenyl)acetate hydrochloride 0.25 M Amine source
Sodium cyanoborohydride (NaBH3CN) 0.25 M Reducing agent
Acetic acid Variable molarity (X M) Catalyst
Temperature 18°C Reaction temperature
Monitoring HPLC aliquots every 10 μL Reaction progress

Preparation of α-Methyl-2-thiopheneacetic Acid Derivatives as Precursors

The synthesis of this compound often uses α-methyl-2-thiopheneacetic acid derivatives as key intermediates. These are prepared by Friedel-Crafts acylation of 2-bromothiophene with benzoyl chloride in the presence of aluminum trichloride, followed by alkylation with sodium methyl diethylmalonate and subsequent saponification.

General Process Steps:

Step Reaction Conditions & Notes
a) Friedel-Crafts acylation 2-bromothiophene + benzoyl chloride + AlCl3 in methylene chloride at 0–20°C
b) Alkylation Sodium hydride + methyl diethylmalonate in DMF, then add 5-benzoyl-2-bromothiophene at 80°C
c) Saponification and acidification Reflux with NaOH in methanol, acidify to obtain α-methyl-2-thiopheneacetic acid derivatives

This process yields high-purity intermediates suitable for further functionalization toward the target compound.

Summary Table of Key Preparation Methods

Method Number Key Reaction Type Main Reagents/Conditions Outcome/Notes
1 Esterification & Resolution Amino(2-chlorophenyl)acetic acid + thionyl chloride + L-tartaric acid Racemic methyl amino ester → resolved enantiomer
2 Coupling Resolved methyl amino ester + 2-(2-chloroethyl)thiophene + KI/PTC Formation of methyl(2-chlorophenyl){[(2-thienyl)ethyl]amino}acetate
3 Reductive amination Sodium 2-thienylglycidate + methyl amino ester + NaBH3CN + acetic acid Direct formation of target amine derivative hydrochloride salt
4 Friedel-Crafts + Alkylation 2-bromothiophene + benzoyl chloride + sodium methyl diethylmalonate Synthesis of α-methyl-2-thiopheneacetic acid derivatives

Research Findings and Analytical Monitoring

  • High-performance liquid chromatography (HPLC) is the primary analytical tool for monitoring reaction progress, purity, and yield during reductive amination and coupling steps.
  • Reaction temperatures are carefully controlled (generally 0–65°C) to optimize yield and minimize side reactions.
  • The use of phase transfer catalysts and potassium iodide in coupling reactions enhances selectivity and maintains chiral integrity.
  • Crystallization from methanol and acetone is commonly employed to isolate the hydrochloride salt in a pure, crystalline form.

Q & A

Q. Key modifications :

  • Trifluoromethyl substitution : Introduce at the phenyl ring (if applicable) to improve metabolic stability and membrane permeability, as seen in fluorinated analogs .
  • Amino acid backbone tweaks : Replace acetic acid with propionic acid to extend linker length, potentially enhancing target engagement.
    Methodology :
    • Molecular docking : Use AutoDock Vina to predict binding modes to enzymes like angiotensin-converting enzyme (ACE), leveraging known 2-thienyl interactions .
    • In vitro assays : Test derivatives in enzyme inhibition assays (IC₅₀) and compare with control compounds (e.g., Temocapril Hydrochloride) .

Advanced: What are the challenges in interpreting biological interaction data for this compound, and how can they be mitigated?

Q. Common pitfalls :

  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity.
  • Salt vs. free base activity : Compare hydrochloride and free base forms in parallel assays to isolate pH-dependent effects .
    Mitigation strategies :
    • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish specific vs. nonspecific interactions.
    • Metabolic profiling : Use LC-MS to identify degradation products that may confound activity data .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (analogous to methylamino-acetamide derivatives) .
  • Waste disposal : Neutralize with sodium bicarbonate before aqueous disposal, adhering to EPA TCLP guidelines for halogenated organics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Methylamino)(2-thienyl)acetic acid hydrochloride
Reactant of Route 2
(Methylamino)(2-thienyl)acetic acid hydrochloride

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